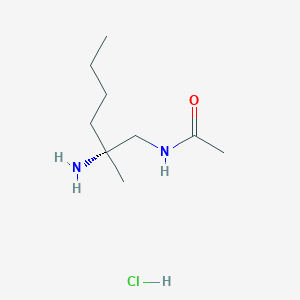
(R)-N-(2-Amino-2-methylhexyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(2-Amino-2-methylhexyl)acetamide hydrochloride is a chemical compound that belongs to the class of amides It is characterized by the presence of an amino group and an acetamide group, making it a versatile compound in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-Amino-2-methylhexyl)acetamide hydrochloride typically involves the reaction of 2-amino-2-methylhexane with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of ®-N-(2-Amino-2-methylhexyl)acetamide hydrochloride involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The industrial production methods also focus on minimizing waste and improving the overall yield of the compound.
Chemical Reactions Analysis
Types of Reactions
®-N-(2-Amino-2-methylhexyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
®-N-(2-Amino-2-methylhexyl)acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-N-(2-Amino-2-methylhexyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethyl methacrylate hydrochloride
- N-(2-Aminoethyl)acetamide hydrochloride
- 2-Amino-2-methylpropanamide hydrochloride
Uniqueness
®-N-(2-Amino-2-methylhexyl)acetamide hydrochloride is unique due to its specific structural configuration and the presence of both an amino group and an acetamide group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H21ClN2O |
|---|---|
Molecular Weight |
208.73 g/mol |
IUPAC Name |
N-[(2R)-2-amino-2-methylhexyl]acetamide;hydrochloride |
InChI |
InChI=1S/C9H20N2O.ClH/c1-4-5-6-9(3,10)7-11-8(2)12;/h4-7,10H2,1-3H3,(H,11,12);1H/t9-;/m1./s1 |
InChI Key |
PHWAZBBPZSLWRG-SBSPUUFOSA-N |
Isomeric SMILES |
CCCC[C@](C)(CNC(=O)C)N.Cl |
Canonical SMILES |
CCCCC(C)(CNC(=O)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine](/img/structure/B12985417.png)
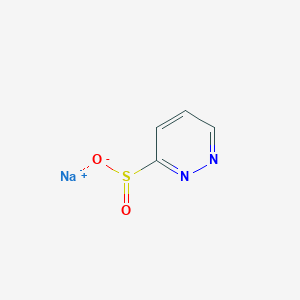
![3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12985428.png)
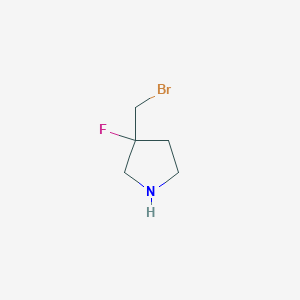
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B12985436.png)
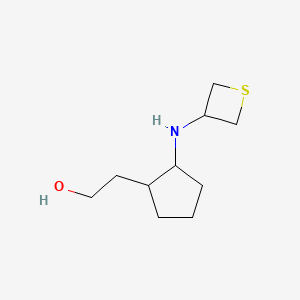

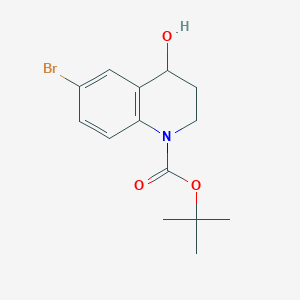
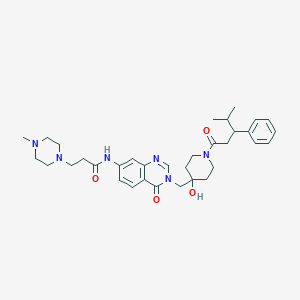
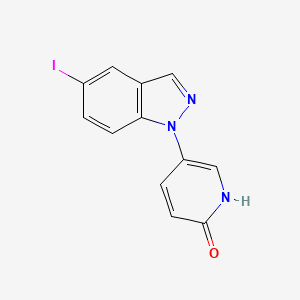

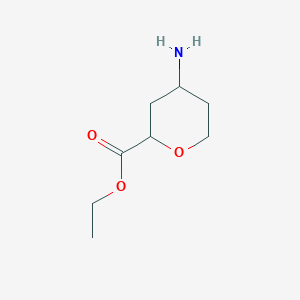

![1,4,9-Triazaspiro[5.5]undecan-2-one](/img/structure/B12985493.png)
